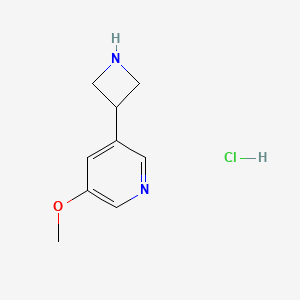
3-(3-Azetidinyl)-5-methoxypyridine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “MFCD32662325” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32662325” involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.
Step 3: Purification of the intermediate product through crystallization or chromatography.
Step 4: Final modification to introduce desired functional groups, often involving catalytic hydrogenation or oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of “MFCD32662325” is scaled up using large reactors and continuous flow systems. The process typically involves:
Bulk Synthesis: Large-scale condensation reactions in industrial reactors.
Purification: Use of industrial-scale chromatography or distillation units.
Quality Control: Rigorous testing to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
“MFCD32662325” undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of specific functional groups with others using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various derivatives of “MFCD32662325” with altered functional groups, which can be further utilized in different applications.
科学的研究の応用
“MFCD32662325” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of “MFCD32662325” involves its interaction with specific molecular targets within biological systems. The compound binds to particular enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in cellular functions and physiological responses.
類似化合物との比較
“MFCD32662325” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar core structures but different functional groups, such as “MFCD32662326” and “MFCD32662327”.
Uniqueness: “MFCD32662325” exhibits distinct reactivity and biological activity due to its specific functional groups and molecular configuration, making it valuable for targeted applications in research and industry.
特性
分子式 |
C9H13ClN2O |
|---|---|
分子量 |
200.66 g/mol |
IUPAC名 |
3-(azetidin-3-yl)-5-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-9-2-7(3-11-6-9)8-4-10-5-8;/h2-3,6,8,10H,4-5H2,1H3;1H |
InChIキー |
RLHPGJXJWHWUQO-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=CC(=C1)C2CNC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



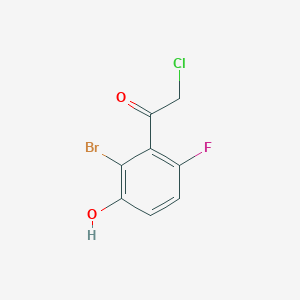

![Trans-3,4-Bis[[(methylsulfonyl)thio]methyl]-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical](/img/structure/B13719863.png)
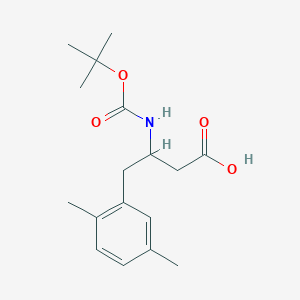
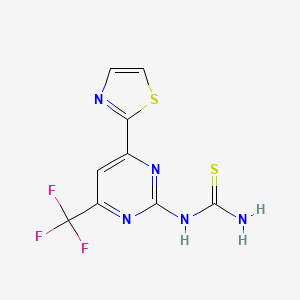
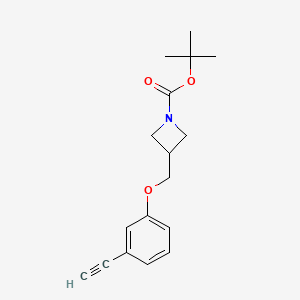
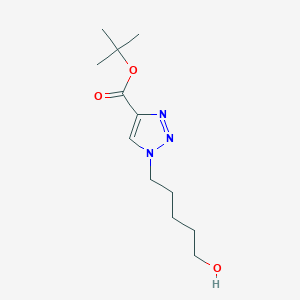
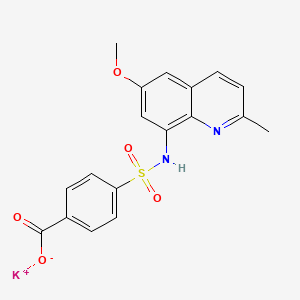
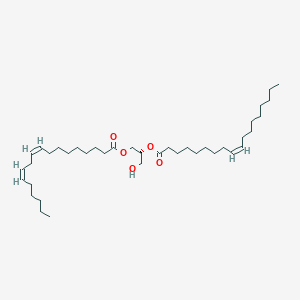

![[(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719905.png)
![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)
